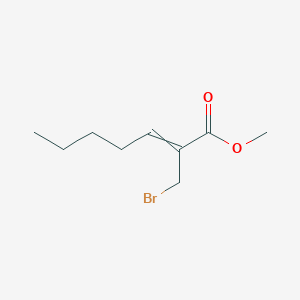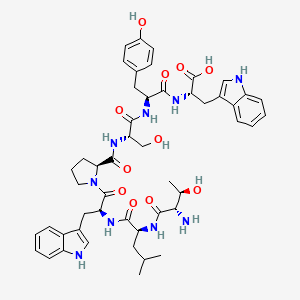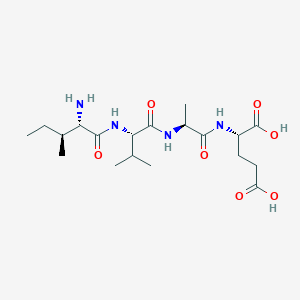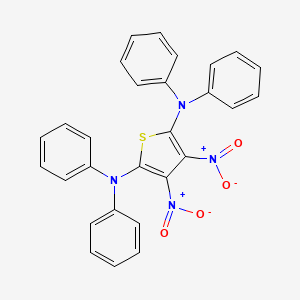
3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine: is a complex organic compound characterized by the presence of nitro groups and phenyl rings attached to a thiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine typically involves multi-step organic reactions. One common approach is the nitration of a precursor thiophene compound followed by the introduction of phenyl groups through substitution reactions. The nitration process often requires the use of concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to ensure selective nitration at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro groups in 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic properties.
Biology and Medicine: While specific biological applications of this compound are less common, derivatives of nitro and phenyl-substituted thiophenes have been explored for their potential antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its structural properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism of action of 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine largely depends on its application. In chemical reactions, the nitro groups act as electron-withdrawing groups, influencing the reactivity of the compound. In potential biological applications, the compound may interact with cellular components through its nitro and phenyl groups, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
3,4-Dinitroaniline: Similar in having nitro groups but lacks the thiophene core and phenyl substitutions.
2,4-Dinitrophenylhydrazine: Contains nitro groups and phenyl rings but differs in the core structure and functional groups.
3,5-Dinitrobenzoic acid: Another nitro-substituted aromatic compound with different functional groups and applications.
Uniqueness: 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine is unique due to its combination of a thiophene core with multiple nitro and phenyl groups. This structure imparts distinct electronic properties, making it valuable for specific applications in materials science and organic electronics.
Propriétés
Numéro CAS |
875629-59-7 |
|---|---|
Formule moléculaire |
C28H20N4O4S |
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
3,4-dinitro-2-N,2-N,5-N,5-N-tetraphenylthiophene-2,5-diamine |
InChI |
InChI=1S/C28H20N4O4S/c33-31(34)25-26(32(35)36)28(30(23-17-9-3-10-18-23)24-19-11-4-12-20-24)37-27(25)29(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H |
Clé InChI |
FZRRMJKFVPNKOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(S3)N(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)



![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)
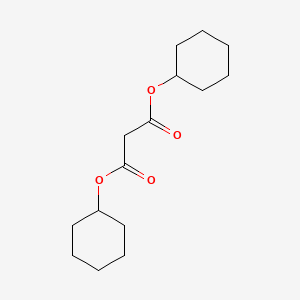
![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)
